molecular formula C9H10O6S2 B3005724 3,5-bis(methylsulfonyl)benzoic Acid CAS No. 90536-91-7

3,5-bis(methylsulfonyl)benzoic Acid

Cat. No.: B3005724
CAS No.: 90536-91-7
M. Wt: 278.29
InChI Key: QFEITAHBBXTWDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(methylsulfonyl)benzoic acid typically involves the sulfonation of a benzoic acid derivative. One common method is the reaction of 3,5-dimethylbenzoic acid with sulfur trioxide or chlorosulfonic acid, followed by oxidation to introduce the sulfonyl groups . The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(methylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

3,5-bis(methylsulfonyl)benzoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,5-bis(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, affecting their function and activity. This compound can modulate biochemical pathways by altering the structure and function of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(methylsulfonyl)benzoic acid is unique due to the presence of two methylsulfonyl groups, which enhance its reactivity and make it suitable for a wide range of chemical and biological applications. Its ability to undergo various chemical transformations and interact with biological molecules sets it apart from similar compounds .

Properties

IUPAC Name

3,5-bis(methylsulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O6S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEITAHBBXTWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90536-91-7
Record name 3,5-bis(methylsulfonyl)benzoic acid
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